

An In-depth Technical Guide to 2-(4-Bromophenyl)benzothiazole

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Compound of Interest

Compound Name: 2-(4-Bromophenyl)benzothiazole

Cat. No.: B034361

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CAS Number: 19654-19-4 Molecular Formula: C₁₃H₈BrNS Molecular Weight: 290.18 g/mol

Disclaimer: Publicly accessible research providing specific quantitative biological activity data (e.g., IC₅₀ values) and detailed, reproducible experimental protocols for **2-(4-Bromophenyl)benzothiazole** (CAS 19654-19-4) is limited. This guide provides comprehensive information on the compound's known properties and synthesis. To illustrate its biological context and potential applications, this document includes representative data from potent, structurally related 2-arylbenzothiazole analogues and generalized experimental protocols. The biological data and mechanisms presented should be considered illustrative for this class of compounds and not as experimentally verified results for CAS 19654-19-4 itself.

Executive Summary

2-(4-Bromophenyl)benzothiazole is a halogenated aryl derivative belonging to the benzothiazole class of heterocyclic compounds. The benzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous agents with a wide spectrum of pharmacological activities.[1] While this specific compound is primarily utilized as a synthetic intermediate in pharmaceutical and materials science research, its structural motif is strongly associated with potent anticancer activity.[2][3] Extensive research into closely related analogues, particularly 2-(4-aminophenyl)benzothiazoles, has revealed a unique mechanism of action involving induction of the cytochrome P450 enzyme CYP1A1 in cancer cells, leading to selective tumor cell apoptosis.[4] This guide summarizes the known physicochemical properties, general synthesis, and safety information for **2-(4-Bromophenyl)benzothiazole**,

and presents a putative mechanism of action and representative biological data based on its potent analogues.

Physicochemical and Structural Data

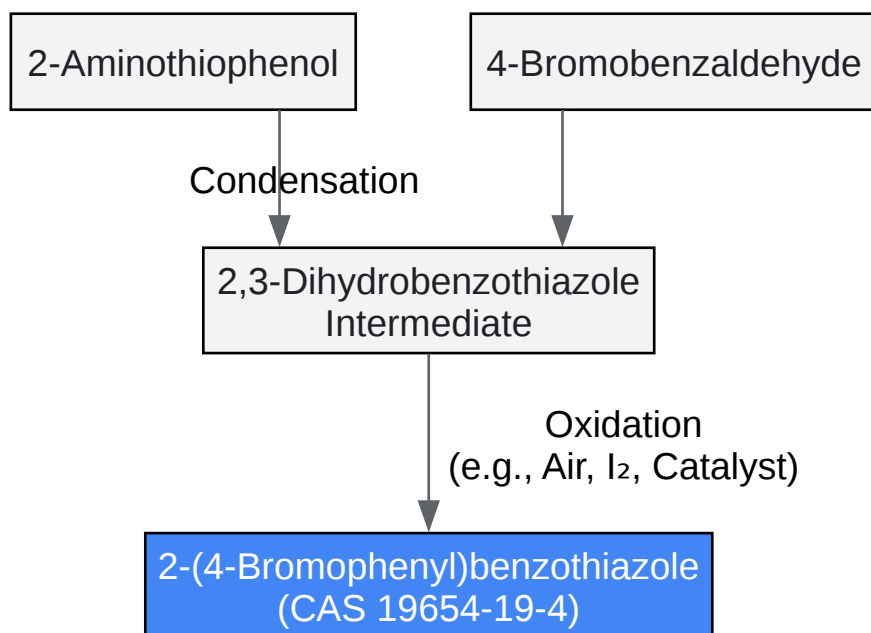
The fundamental properties of **2-(4-Bromophenyl)benzothiazole** are well-documented in chemical literature and supplier databases. These data are essential for its handling, characterization, and use in synthetic applications.

Property	Value	Reference(s)
CAS Number	19654-19-4	[5]
IUPAC Name	2-(4-bromophenyl)-1,3-benzothiazole	[5][6]
Molecular Formula	C ₁₃ H ₈ BrNS	[5][7]
Molecular Weight	290.18 g/mol	[5][7]
Physical Form	White to pale yellow powder or crystals	[6]
Melting Point	132-136 °C	[7]
SMILES	<chem>C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)Br</chem>	[5]
InChI Key	FQIRBKKYMJKENC-UHFFFAOYSA-N	[5][7]
Topological Polar Surface Area (TPSA)	41.1 Å ²	[8]
LogP (calculated)	4.8	[5]

Synthesis and Characterization

The synthesis of 2-arylbenzothiazoles is a well-established transformation in organic chemistry, most commonly achieved via the condensation of 2-aminothiophenol with a corresponding aryl aldehyde.[9] For **2-(4-Bromophenyl)benzothiazole**, this involves the reaction of 2-

aminothiophenol with 4-bromobenzaldehyde. Various catalytic systems can be employed to promote the cyclization and subsequent oxidation to the final benzothiazole product.[9][10]



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General synthetic workflow for **2-(4-Bromophenyl)benzothiazole**.

Representative Experimental Protocol: Synthesis

The following is a generalized, representative protocol for the synthesis of **2-(4-Bromophenyl)benzothiazole**, adapted from common literature methods for 2-arylbenzothiazole synthesis.[9][10]

- **Reaction Setup:** To a round-bottom flask, add 2-aminothiophenol (1.0 eq) and 4-bromobenzaldehyde (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol.
- **Reaction Conditions:** Stir the mixture at an elevated temperature (e.g., 80-120 °C). The reaction can be performed under an air atmosphere, which facilitates the oxidation step, or a specific oxidant/catalyst (e.g., catalytic iodine) can be added.[10]
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

- **Workup:** After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.
- **Purification:** Collect the solid precipitate by vacuum filtration and wash with water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure **2-(4-Bromophenyl)benzothiazole**.
- **Characterization:** Confirm the structure and purity of the final product using analytical techniques such as NMR spectroscopy (^1H and ^{13}C), mass spectrometry, and melting point analysis.

Biological Activity and Putative Mechanism of Action

While specific bioactivity data for **2-(4-Bromophenyl)benzothiazole** is not available, the 2-arylbenzothiazole scaffold is a cornerstone of potent and selective anticancer agents.^[11] The most well-studied analogues, such as 2-(4-amino-3-methylphenyl)benzothiazole (DF 203), exhibit nanomolar growth-inhibitory activity against a range of human cancer cell lines, including breast, ovarian, and colon carcinomas.^[5]

Representative In Vitro Antiproliferative Activity of Analogue Compounds

The following table summarizes the growth inhibition (GI_{50}) data for potent 2-(4-aminophenyl)benzothiazole analogues against sensitive human cancer cell lines. This data illustrates the high potency characteristic of this chemical class.

Compound	3'-Substituent	Cell Line	GI ₅₀ (μM)
Analogue A	-CH ₃	MCF-7 (Breast)	0.001
Analogue B	-Cl	MCF-7 (Breast)	0.004
Analogue C	-Br	MCF-7 (Breast)	0.002
Analogue D	-I	MCF-7 (Breast)	0.001
Analogue A	-CH ₃	IGROV1 (Ovarian)	<0.01

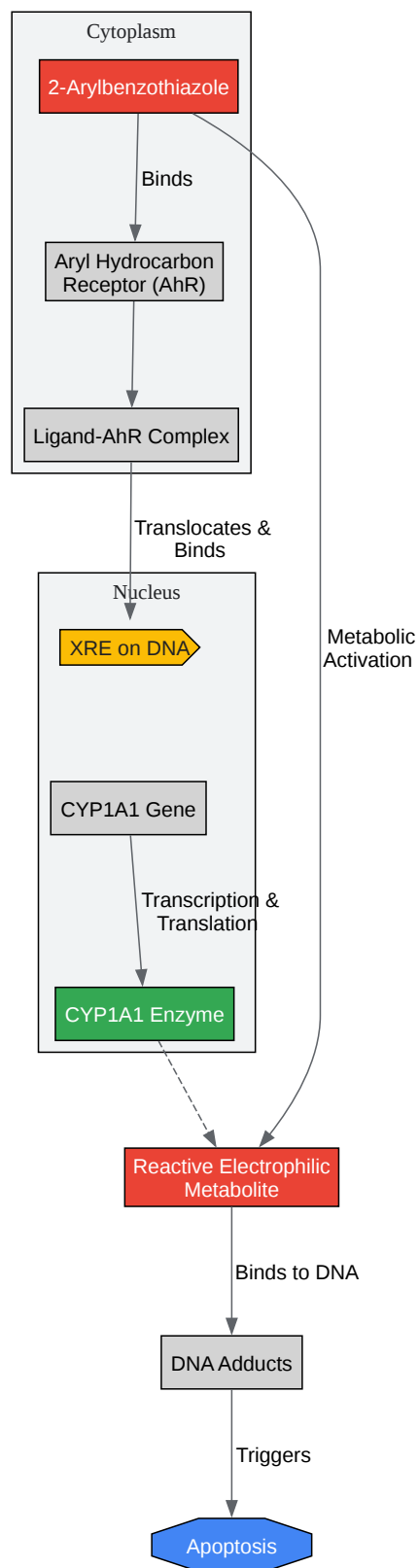
Data adapted from studies on 3'-substituted-2-(4-aminophenyl)benzothiazoles, a class of potent antitumour agents.

Putative Mechanism of Action: AhR-CYP1A1 Pathway

The unique anticancer activity of potent 2-arylbenzothiazoles is not due to direct cytotoxicity but rather a tumor-selective metabolic activation process. The proposed mechanism involves the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.

- **AhR Binding:** The benzothiazole compound enters the cancer cell and binds to the AhR in the cytoplasm.
- **Nuclear Translocation:** The ligand-receptor complex translocates to the nucleus.
- **CYP1A1 Induction:** In the nucleus, the complex binds to Xenobiotic Response Elements (XREs) on the DNA, inducing the transcription and subsequent expression of the cytochrome P450 1A1 (CYP1A1) enzyme.[\[6\]](#)
- **Metabolic Activation:** The newly synthesized CYP1A1 enzyme metabolizes the benzothiazole compound into reactive electrophilic intermediates.
- **DNA Adduct Formation & Apoptosis:** These reactive metabolites covalently bind to cellular macromolecules, primarily DNA, forming DNA adducts. This adduct formation leads to irreparable DNA damage, triggering the apoptotic cell death cascade and selectively killing the cancer cell.

This mechanism confers selectivity because many sensitive tumors exhibit high inducibility of CYP1A1, whereas non-sensitive cells do not.[6]

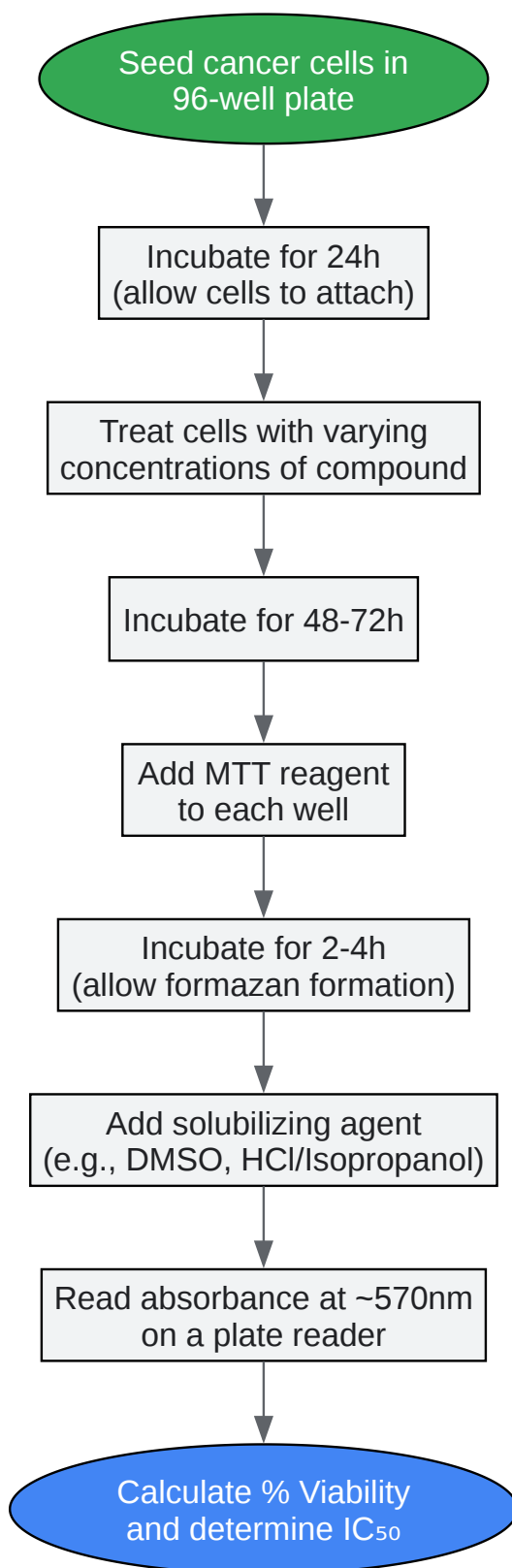


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Putative mechanism of action for potent 2-arylbenzothiazoles.

Representative Experimental Protocols: Biological Assays

To assess the potential anticancer activity of compounds like **2-(4-Bromophenyl)benzothiazole**, a standard in vitro cytotoxicity assay is the first step. The MTT assay is a colorimetric assay for measuring cellular metabolic activity and is a common proxy for cell viability and proliferation.



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